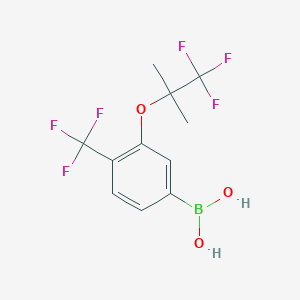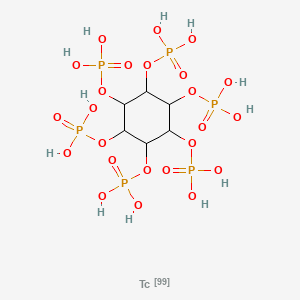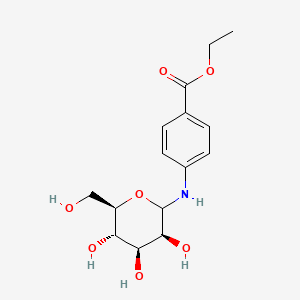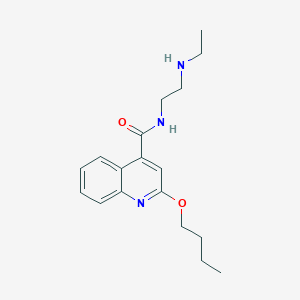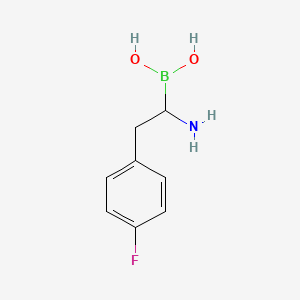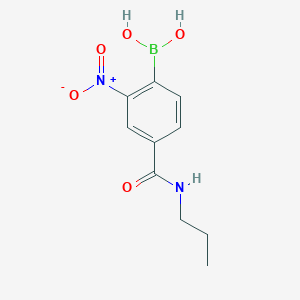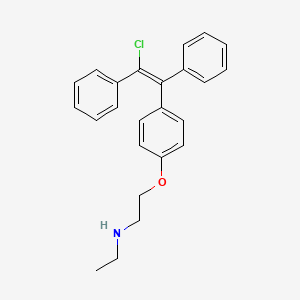
N-Desethyl-E-Clomiphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desethyl-E-Clomiphene is a metabolite of clomiphene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of female infertility to trigger ovulation. Clomiphene is administered as a mixture of two isomers, enclomiphene and zuclomiphene. This compound is formed through the metabolic process of clomiphene in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desethyl-E-Clomiphene involves the desethylation of clomiphene. This process can be achieved through various chemical reactions, including the use of hydrogen chloride in methanol. The reaction typically involves stirring clomiphene with hydrogen chloride in methanol at room temperature, followed by recrystallization to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry to ensure the purity and quality of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desethyl-E-Clomiphene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert this compound back to its parent compound, clomiphene.
Substitution: The compound can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, methanol, and various oxidizing and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced clomiphene, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N-Desethyl-E-Clomiphene has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of clomiphene and its metabolites.
Biology: Studied for its role in the metabolic pathways of clomiphene.
Medicine: Investigated for its potential therapeutic effects and its role in the treatment of infertility.
Wirkmechanismus
N-Desethyl-E-Clomiphene exerts its effects by modulating estrogen receptors. It acts as a mixed agonist and antagonist of the estrogen receptor, depending on the baseline estrogen levels. In low estrogen conditions, it activates the estrogen receptor alpha, while in high estrogen conditions, it partially blocks the receptor. It also acts as an antagonist of the estrogen receptor beta .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clomiphene: The parent compound from which N-Desethyl-E-Clomiphene is derived.
Tamoxifen: Another selective estrogen receptor modulator with similar therapeutic applications.
Enclomiphene: One of the isomers of clomiphene.
Zuclomiphene: The other isomer of clomiphene.
Uniqueness
This compound is unique due to its specific metabolic pathway and its role as a metabolite of clomiphene. Its distinct chemical structure and properties make it an important compound for research and therapeutic applications .
Eigenschaften
Molekularformel |
C24H24ClNO |
|---|---|
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine |
InChI |
InChI=1S/C24H24ClNO/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16,26H,2,17-18H2,1H3/b24-23+ |
InChI-Schlüssel |
JZPXQFJYBKJJBY-WCWDXBQESA-N |
Isomerische SMILES |
CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3 |
Kanonische SMILES |
CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)
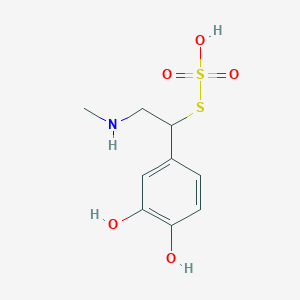
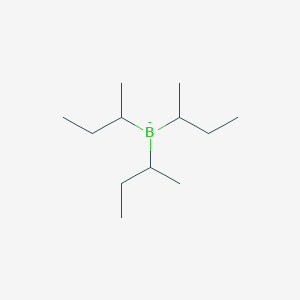
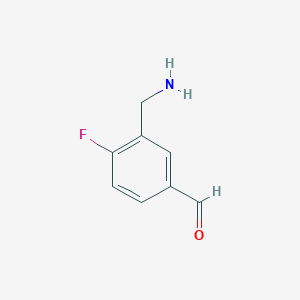
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)

